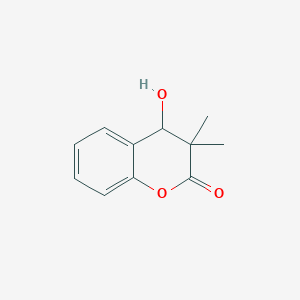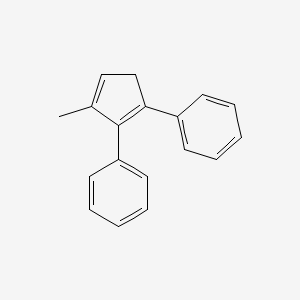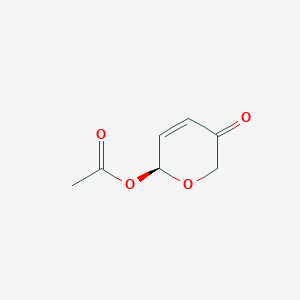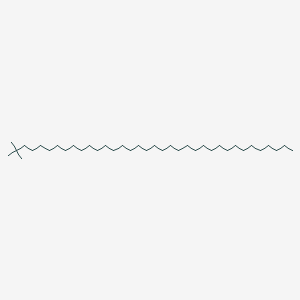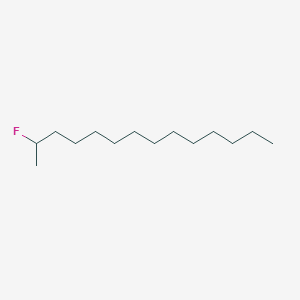![molecular formula C21H28O2Si B14267796 2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- CAS No. 136022-54-3](/img/structure/B14267796.png)
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- is an organic compound that belongs to the class of silyl ethers. This compound is characterized by the presence of a butanone group, a silyl ether group, and a methyl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- typically involves the reaction of 2-butanone with a silylating agent such as tert-butyldiphenylsilyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to facilitate the formation of the silyl ether bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like acids or bases to facilitate the reaction.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted silyl ethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- involves the formation of stable silyl ether bonds. The silyl group protects the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other sites in the molecule. This selective protection is crucial in multi-step organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl ethers: Similar in function but with different steric and electronic properties.
Triisopropylsilyl ethers: Offer greater steric protection but are less reactive.
Methoxymethyl ethers: Provide protection but are more easily cleaved under acidic conditions.
Uniqueness
2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl- is unique due to its balance of steric protection and reactivity. The bulky tert-butyl and diphenyl groups provide significant steric hindrance, making it a robust protecting group in various synthetic applications.
Eigenschaften
CAS-Nummer |
136022-54-3 |
|---|---|
Molekularformel |
C21H28O2Si |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1-[tert-butyl(diphenyl)silyl]oxy-3-methylbutan-2-one |
InChI |
InChI=1S/C21H28O2Si/c1-17(2)20(22)16-23-24(21(3,4)5,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3 |
InChI-Schlüssel |
NLGPUPVRWVURPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
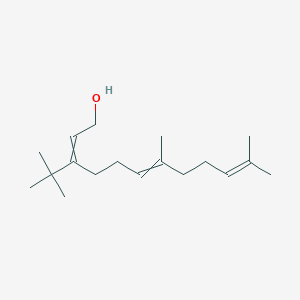
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
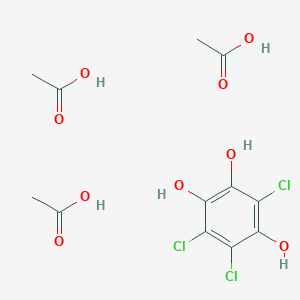
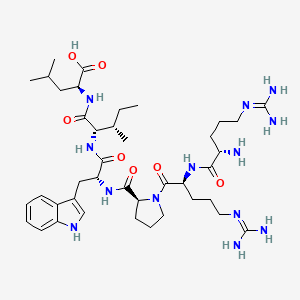
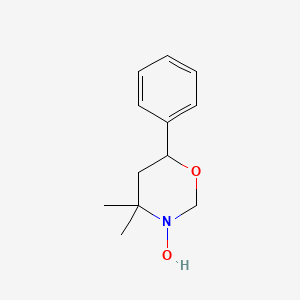
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
